(2-Bromopyridin-3-yl)methanol
Description
Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis
Halogenated pyridine derivatives are fundamental building blocks in organic synthesis, prized for their utility in constructing a vast range of molecular architectures. eurekalert.org The presence of a halogen atom on the electron-deficient pyridine ring is a key feature, enabling a multitude of subsequent bond-forming reactions. chemrxiv.org These compounds serve as crucial starting materials for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Goldberg reactions. eurekalert.orgmdpi.comresearchgate.net This reactivity allows for the introduction of diverse functional groups and the creation of complex heterocyclic and macrocyclic structures. eurekalert.org
In the realms of pharmaceutical and agrochemical development, halopyridines are indispensable. chemrxiv.orgnih.gov They are frequently used to generate libraries of candidate compounds for structure-activity relationship (SAR) studies, a critical process in optimizing the biological activity of a lead molecule. chemrxiv.org The carbon-halogen bond acts as a strategic disconnection point in target-oriented synthesis and is an inherently valuable feature in many bioactive compounds. chemrxiv.org Despite the synthetic challenges associated with the halogenation of electron-deficient systems like pyridine, which often require harsh conditions, the development of new methods continues to be an active area of research. nih.gov The versatility of 6-substituted 2-bromopyridine (B144113) compounds, for instance, makes them highly useful for conversion into pharmaceuticals, organocatalysts, and advanced material intermediates. researchgate.net
Strategic Importance of Hydroxymethyl Functionality in Pyridine Scaffolds
The pyridine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide variety of clinically useful and FDA-approved drugs. researchgate.netnih.govrsc.org Its presence can significantly influence the pharmacological profile of a molecule. dovepress.com When this scaffold is decorated with a hydroxymethyl (-CH₂OH) group, its strategic importance is further enhanced. The hydroxymethyl group is a versatile functional handle that can undergo a range of chemical transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification. This allows for the systematic modification of a parent compound, which is essential for fine-tuning properties such as solubility, metabolic stability, and target-binding affinity. researchgate.net
Overview of Research Trajectories for (2-Bromopyridin-3-yl)methanol
Research involving this compound primarily leverages its identity as a bifunctional heterocyclic building block. bldpharm.com The compound's structure offers two distinct sites for chemical modification: the bromine atom at the 2-position and the hydroxymethyl group at the 3-position. This duality dictates its main application as a key intermediate in multi-step synthetic pathways.
The bromine atom is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of various aryl, alkyl, or amino groups to the pyridine core. mdpi.comresearchgate.net For example, it has been utilized in Suzuki coupling reactions to synthesize more complex substituted pyridines. mdpi.com
Concurrently, the hydroxymethyl group offers a site for transformations such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion into ethers and esters. This functionality is crucial for building out molecular complexity or for introducing moieties that can modulate a compound's physicochemical properties or biological interactions. For instance, (3-bromopyridin-4-yl)methanol, an isomer of the title compound, has been used in Suzuki couplings for the synthesis of complex heterocyclic systems. mdpi.com The strategic utility of this compound lies in the potential for sequential or orthogonal functionalization of its two reactive sites, making it a valuable precursor for creating novel compounds in medicinal chemistry and materials science.
Structure
2D Structure
Properties
IUPAC Name |
(2-bromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZUABMLGJKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563702 | |
| Record name | (2-Bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-54-1 | |
| Record name | (2-Bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromopyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Bromopyridin 3 Yl Methanol
Precursor Selection and Initial Building Blocks for (2-Bromopyridin-3-yl)methanol Synthesis
2-Bromonicotinic Acid: Also known as 2-bromopyridine-3-carboxylic acid, this compound is a highly logical precursor. ontosight.aichemspider.com It already possesses the required 2-bromo-3-substituted pyridine (B92270) core. The synthetic task is simplified to the selective reduction of the carboxylic acid group to a primary alcohol, a well-established transformation in organic synthesis. Its availability and the directness of the subsequent reduction step make it a favored starting material. ontosight.ai
3-Hydroxypyridine (B118123): This precursor offers an alternative route where the pyridine ring is first functionalized before the introduction of the final groups. A key step in its use is the regioselective bromination at the C-2 position, ortho to the hydroxyl group. A patent describes a method for preparing 2-bromo-3-hydroxypyridine (B45599) from 3-hydroxypyridine, which can then be further manipulated. google.com
2,6-Dibromopyridine: This readily available starting material can be used in a route involving a metal-halogen exchange followed by functionalization. For instance, a Grignard reagent can be formed at one of the bromine positions, which then reacts with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group. Subsequent reduction yields the hydroxymethyl group. This approach was demonstrated in the synthesis of the related compound 2-bromo-6-hydroxymethylpyridine. mdpi.com
The selection of a specific precursor is a critical decision based on the desired scale of synthesis, economic considerations, and the availability of reagents and catalysts for the subsequent steps.
Direct Synthesis and Regioselective Functionalization Approaches
Directing functional groups to specific positions on the pyridine ring is a central challenge in synthesizing this compound. Regioselectivity is key to avoiding the formation of unwanted isomers and ensuring high yields of the target compound.
The introduction of a bromine atom at the C-2 position of a 3-substituted pyridine is a critical transformation. For the synthesis starting from 3-hydroxypyridine, achieving regioselective bromination ortho to the directing hydroxyl group is paramount. One patented method involves cooling an aqueous solution of sodium hydroxide (B78521) and adding liquid bromine. google.com 3-hydroxypyridine is then added to this solution, maintaining the temperature between 10-15 °C. google.com This process affords 2-bromo-3-hydroxypyridine, which is a direct precursor to the target molecule's core structure. google.com
Table 1: Ortho-Bromination of 3-Hydroxypyridine
An example of reaction conditions for the regioselective bromination of a pyridine precursor.
| Substrate | Reagents | Solvent | Temperature | Product | Yield | Reference |
| 3-Hydroxypyridine | 1. NaOH, Br₂2. Acid | Water | -10 to 15 °C | 2-Bromo-3-hydroxypyridine | 70% | google.com |
A primary and highly efficient route to this compound involves the reduction of its corresponding carboxylic acid, 2-bromonicotinic acid. ontosight.ai This transformation is a cornerstone of organic synthesis, and various reducing agents can be employed.
Commonly used reagents for this reduction include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes (e.g., BH₃·THF). These hydrides are potent enough to reduce carboxylic acids directly to primary alcohols. A milder alternative involves a two-step process where the carboxylic acid is first converted to a more reactive derivative, such as an ester or an acid chloride, which is then reduced with a less reactive reagent like sodium borohydride (B1222165) (NaBH₄).
In a related synthesis, researchers have demonstrated the reduction of a pyridine carboxaldehyde intermediate to the corresponding methanol (B129727). arkat-usa.org After forming the aldehyde on the pyridine ring, the crude product was treated with sodium borohydride (NaBH₄) in methanol to yield the final hydroxymethyl group. arkat-usa.org This method highlights a practical and effective way to achieve the desired functionality.
While functionalization of a pre-existing pyridine ring is common, building the ring itself through condensation and cyclization reactions represents a more convergent synthetic design. An advanced strategy for preparing 2,3-disubstituted pyridines involves an iodoxybenzoic acid-mediated oxidative cyclization of N-hydroxyalkyl enamines. organic-chemistry.org This metal-free method offers an environmentally friendly approach with a broad substrate scope and high efficiency under mild conditions, allowing for the construction of the core pyridine structure with the desired substitution pattern. organic-chemistry.org
Transition Metal-Catalyzed Cross-Coupling in the Synthesis of this compound Precursors
Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, are powerful tools for forming carbon-carbon bonds and have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls and substituted heterocycles. nih.govmedjchem.com While not typically used to directly form the final this compound product, it is instrumental in preparing its advanced precursors. This reaction involves the coupling of an organoboron compound (usually a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmedjchem.com
For instance, a synthetic route could involve the coupling of a suitably protected 3-pyridylboronic acid derivative with a bromine-containing fragment or, conversely, coupling a boronic acid to a dihalopyridine to introduce a carbon substituent that can later be converted to the hydroxymethyl group. Research has shown the successful Suzuki coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids using a palladium acetate (B1210297) catalyst in an aqueous medium, demonstrating the feasibility of selective functionalization on a polyhalogenated pyridine ring. nih.gov Both electron-rich and electron-deficient arylboronic acids provided the corresponding coupled products in good yields. nih.gov The development of these protocols is crucial for creating diverse libraries of substituted pyridines for various applications. uwindsor.ca
Table 2: Example of Suzuki-Miyaura Coupling for Pyridine Functionalization
Illustrative conditions for the palladium-catalyzed cross-coupling of a polyhalogenated pyridine with an arylboronic acid.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60°C | 78% | nih.gov |
| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60°C | 83% | nih.gov |
| 2,3,5-Trichloropyridine | 3-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60°C | 72% | nih.gov |
C-H Activation Strategies
The direct functionalization of a C-H bond on the pyridine ring offers an atom-economical and streamlined approach to synthesizing target molecules, avoiding the need for pre-functionalized starting materials. However, the inherent electronic properties of the pyridine ring make regioselective functionalization, particularly at the C-3 position, a significant challenge.
Recent advancements have explored photocatalytic and transition-metal-catalyzed methods for the hydroxymethylation of pyridines. One notable strategy involves the photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free approach allows for the formal C3-selective hydroxylation of pyridines. For instance, a 4-bromo-substituted pyridine N-oxide has been shown to undergo this transformation, providing a pathway to 3-hydroxypyridines which are precursors to the corresponding methanol derivatives. acs.orgportico.org
Another avenue of research has focused on the reductive hydroxymethylation of pyridines through dearomatization. Ruthenium- and iridium-catalyzed reactions have been developed that can deliver hydroxymethylated piperidines from pyridine derivatives. rsc.orgnih.govnih.gov These methods often require activation of the pyridine ring, for example, by forming a pyridinium (B92312) salt with an electron-deficient benzyl (B1604629) group, to facilitate the dearomative functionalization. rsc.orgnih.govnih.gov While these strategies demonstrate the feasibility of C-H bond functionalization, they typically result in saturated piperidine (B6355638) rings rather than the aromatic pyridine core of this compound.
Direct C-H hydroxymethylation of N-heterocycles using methanol as the hydroxymethyl source under visible-light-induced iron catalysis has also been reported. sioc-journal.cn This method has been successfully applied to a variety of substituted quinolines, isoquinolines, and pyridines, offering a greener alternative to traditional methods. sioc-journal.cn The application of such a method to 2-bromopyridine (B144113) would, in principle, provide a direct route to this compound, although the regioselectivity of this specific transformation remains a subject for further investigation. The challenge lies in directing the functionalization to the C-3 position in the presence of the bromo substituent at C-2 and the nitrogen atom, which electronically deactivates the ring towards electrophilic attack and directs metallation to the C-2 or C-6 positions.
Optimization of Reaction Conditions and Process Development
The efficiency and yield of synthetic transformations are critically dependent on the optimization of reaction conditions. Process development for the synthesis of this compound, whether through traditional multi-step sequences or novel C-H activation routes, involves the systematic variation of parameters such as catalyst, solvent, base, temperature, and reaction time.
Methodologies like Design of Experiments (DoE) and one-factor-at-a-time (OFAT) are instrumental in identifying optimal conditions, leading to improved yields, reduced reaction times, and enhanced process safety and scalability. For instance, in the context of visible-light-induced iron-catalyzed hydroxymethylation of N-heterocycles, a systematic screening of reaction parameters is crucial. sioc-journal.cn
Below is an interactive data table illustrating a hypothetical optimization study for a key synthetic step, such as a cross-coupling reaction to form a precursor or a direct hydroxymethylation reaction. The data is representative of typical optimization studies found in the literature for related pyridine functionalizations.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | XPhos | K₂CO₃ | Toluene | 100 | 62 |
| 3 | Pd(OAc)₂ (2) | XPhos | Cs₂CO₃ | Toluene | 100 | 75 |
| 4 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Dioxane | 100 | 81 |
| 5 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Dioxane | 80 | 78 |
| 6 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 100 | 85 |
This systematic approach allows for the identification of the most effective combination of reagents and conditions, which is essential for both laboratory-scale synthesis and industrial-scale production.
Comparative Analysis of Synthetic Routes for this compound and Positional Isomers
Several synthetic pathways can be envisaged for the preparation of this compound and its positional isomers, such as (6-Bromopyridin-3-yl)methanol. The choice of route often depends on factors like the availability of starting materials, desired scale, and the need for regiochemical purity. A comparative analysis of these routes in terms of yield, step economy, and scalability is crucial for selecting the most appropriate method.
Common synthetic strategies include:
Lithiation and Electrophilic Quench: The direct lithiation of 2-bromopyridine, followed by reaction with formaldehyde, could potentially yield the target compound. nih.govbris.ac.uk However, the regioselectivity of the lithiation of substituted pyridines can be complex, often favoring the position adjacent to the nitrogen or the halogen, which may lead to mixtures of isomers.
C-H Activation/Hydroxymethylation: As discussed in section 2.3.2, direct hydroxymethylation is an attractive but challenging route. While offering high step economy, the yields and regioselectivity for the C-3 position of 2-bromopyridine are often lower compared to traditional methods.
The table below provides a comparative overview of these synthetic routes and a route to a positional isomer.
| Route | Target Compound | Starting Material | Key Steps | Typical Overall Yield (%) | Step Economy | Scalability |
|---|---|---|---|---|---|---|
| 1 | This compound | 2-Bromonicotinic acid | Esterification, Reduction | 70-85 | Moderate | Good |
| 2 | This compound | 2-Bromopyridine | Lithiation, Formylation, Reduction | 40-60 | Moderate | Moderate |
| 3 | This compound | 2-Bromopyridine N-oxide | Photochemical rearrangement, Reduction | 30-50 | High | Limited by photochemical step |
| 4 | (6-Bromopyridin-3-yl)methanol | 6-Bromonicotinic acid | Reduction | 80-90 | High | Good |
Reactivity and Mechanistic Investigations of 2 Bromopyridin 3 Yl Methanol
Chemical Transformations of the Bromine Moiety on the Pyridine (B92270) Ring
The bromine atom at the C2 position of the pyridine ring is susceptible to a variety of chemical transformations, primarily driven by its character as a good leaving group in nucleophilic substitution and as a handle for metal-catalyzed cross-coupling reactions.
One of the fundamental transformations is the bromine-magnesium exchange . The reaction of 2-bromopyridines with isopropylmagnesium chloride in tetrahydrofuran (B95107) (THF) at room temperature leads to the formation of the corresponding pyridylmagnesium chloride. researchgate.net This organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups onto the pyridine ring. researchgate.net
Furthermore, the bromine atom can be displaced by various nucleophiles. While direct nucleophilic aromatic substitution on halopyridines can be challenging, such reactions are often facilitated by the electronic properties of the pyridine ring and can proceed via an addition-elimination mechanism, particularly with strong nucleophiles. abertay.ac.uk The electrophilicity of the carbon atom attached to the bromine is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring. abertay.ac.uk
Reactions Involving the Hydroxymethyl Group (e.g., Oxidation, Esterification, Etherification)
The hydroxymethyl group at the C3 position offers a reactive site for a variety of functional group interconversions.
Oxidation of the primary alcohol functionality can lead to the corresponding aldehyde or carboxylic acid. This transformation is a key step in the synthesis of various quinoline (B57606) and naphthyridine derivatives. For instance, the manganese-catalyzed aerobic oxidation of the benzyl (B1604629) alcohol to the corresponding benzaldehyde, followed by condensation with a ketone, is a crucial part of the reaction mechanism. ntu.edu.sg
Esterification reactions can be performed to introduce an ester group. For example, racemic [3-(5-bromopyridin-2-yl)-4,5-dihydroisoxazol-5-yl]methyl butyrate (B1204436) is synthesized via an esterification process. google.com These reactions typically involve the reaction of the alcohol with a carboxylic acid or its derivative, often in the presence of a catalyst.
Etherification to form aryl alkyl ethers can be achieved through palladium-catalyzed C-O bond formation between the hydroxymethyl group and aryl halides. mit.edu The development of specific ligands has enabled these challenging transformations to proceed under mild conditions. mit.edu
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of (2-Bromopyridin-3-yl)methanol is characterized by both nucleophilic and electrophilic behavior.
Nucleophilic Reactivity : The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile. However, the electron-withdrawing effect of the bromine atom at the C2 position reduces the basicity and nucleophilicity of the pyridine nitrogen. The hydroxymethyl group also contains a nucleophilic oxygen atom. The relative nucleophilicity of the pyridine nitrogen versus the pyrrolidine (B122466) nitrogen in nicotine (B1678760) has been studied, indicating that the pyridine nitrogen is the site of thermodynamically and kinetically controlled attack by electrophiles. researchgate.net
Electrophilic Reactivity : The pyridine ring, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6), is electron-deficient and thus susceptible to attack by nucleophiles. abertay.ac.uk The carbon atom attached to the bromine is a primary electrophilic site, readily undergoing substitution. Electrophilic attack on the pyridine ring itself is generally difficult but can occur under specific conditions, often requiring harsh reagents. ntnu.no
Palladium-Catalyzed C-C and C-N Bond Formations Utilizing this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and this compound is an excellent substrate for these transformations due to the presence of the bromine atom. rsc.org These reactions are fundamental in the synthesis of complex molecules, including many pharmaceuticals. rsc.org
C-C Bond Formation :
Suzuki-Miyaura Coupling : This reaction involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com It is a widely used method for the formation of biaryl compounds. The choice of ligands and reaction conditions is crucial for the success of these transformations. mit.edu
Stille Coupling : This involves the reaction with organotin compounds. Palladium complexes can effectively catalyze the Stille reaction of aryl halides with organostannanes. mdpi.com
Negishi Coupling : This reaction utilizes organozinc reagents to couple with the bromopyridine. For example, Negishi coupling has been used to synthesize bipyridine derivatives from bromopyridines and organozinc reagents. mdpi.com
C-N Bond Formation :
Buchwald-Hartwig Amination : This reaction allows for the formation of C-N bonds by coupling the bromopyridine with amines. The development of specialized phosphine (B1218219) ligands has been critical for the advancement of these reactions. mit.edu This method is extensively used in the synthesis of a wide array of nitrogen-containing compounds. acs.org
Goldberg Reaction : A copper-catalyzed C-N bond-forming reaction can also be employed, offering an alternative to palladium-based methods for the amination of 2-bromopyridine (B144113). mdpi.com
Table 1: Examples of Palladium-Catalyzed Reactions with this compound Derivatives
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Ligand, Base | Aryl-substituted pyridine |
| Stille | Vinyl tributyltin | PdCl₂(bpy), NMP | Vinyl-substituted pyridine |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ | Alkyl/Aryl-substituted pyridine |
| Buchwald-Hartwig | Amine | Pd catalyst, Phosphine ligand, Base | Aminopyridine derivative |
Detailed Mechanistic Studies of Key Reaction Pathways
The mechanisms of palladium-catalyzed cross-coupling reactions involving bromopyridines have been extensively studied. The general catalytic cycle for reactions like the Suzuki-Miyaura coupling typically involves three key steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the bromopyridine to form a Pd(II) intermediate.
Transmetalation : The organometallic coupling partner (e.g., from the boronic acid) transfers its organic group to the Pd(II) complex, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.
Mechanistic studies, including deuterium (B1214612) labeling and kinetic isotope effect (KIE) analysis, have provided evidence against a previously postulated mechanism involving Pd-H species in some hydroarylation reactions, instead supporting the addition of an Ar-Pd(II) species to an alkyne. acs.org DFT calculations have also been employed to understand the interactions between substrates and catalysts, such as the OH-π interaction between an alcohol and an aryl group in a manganese-catalyzed hydroarylation. acs.org
In the context of the Buchwald-Hartwig amination, the choice of ligand is critical in facilitating both the oxidative addition and the reductive elimination steps, as well as preventing catalyst deactivation.
Derivatization Strategies for Enhancing Reactivity and Selectivity
The reactivity and selectivity of this compound in various reactions can be modulated through derivatization of its functional groups.
Derivatization of the Hydroxymethyl Group :
Protection : The hydroxymethyl group can be protected with a suitable protecting group (e.g., acetate) to prevent it from interfering with reactions at the bromine position. researchgate.net This strategy allows for selective transformations on the pyridine ring.
Directing Group : The hydroxymethyl group, or a derivative thereof, can act as a directing group in C-H activation reactions. For instance, the hydroxymethyl group at the C3 position of furan (B31954) has been shown to be a powerful directing group for regioselective C-H arylation at the C2 position. researchgate.net
Derivatization of the Pyridine Ring :
Introducing Substituents : The introduction of other substituents on the pyridine ring can alter its electronic properties. For example, electron-donating groups can increase the electron density of the ring, potentially affecting the rate and selectivity of electrophilic aromatic substitution, while electron-withdrawing groups have the opposite effect. vulcanchem.com
N-Oxide Formation : Conversion of the pyridine nitrogen to an N-oxide can activate the ring towards nucleophilic attack, particularly at the C2 and C6 positions, and can also alter the regioselectivity of other reactions. abertay.ac.uk
These derivatization strategies provide a powerful means to fine-tune the reactivity of this compound, expanding its utility in the synthesis of a broad range of complex organic molecules. nih.gov
Applications of 2 Bromopyridin 3 Yl Methanol in Complex Organic Synthesis
Utilization as a Versatile Building Block for Heterocyclic Systems
(2-Bromopyridin-3-yl)methanol serves as a fundamental starting material for the synthesis of a diverse array of heterocyclic compounds. bldpharm.comsigmaaldrich.com The presence of both a halogen and an alcohol functionality on the pyridine (B92270) scaffold allows for sequential or one-pot multi-component reactions to construct intricate molecular frameworks. nih.gov The bromine atom is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. researchgate.net These reactions enable the introduction of various aryl, heteroaryl, alkyl, and amino groups at the C2-position of the pyridine ring.
Simultaneously, the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further derivatization and ring-closure reactions. This orthogonal reactivity is a key feature that synthetic chemists exploit to build complex heterocyclic systems with a high degree of control and efficiency. For instance, the combination of a cross-coupling reaction at the bromine-bearing carbon followed by an intramolecular cyclization involving the hydroxymethyl-derived functionality is a common strategy for the synthesis of fused bicyclic and polycyclic heteroaromatics.
Role in the Construction of Fused Pyridine Rings and Polycyclic Scaffolds (e.g., Phenanthrolines)
The strategic placement of the bromo and hydroxymethyl groups in this compound makes it an ideal precursor for the synthesis of fused pyridine rings and polycyclic scaffolds, including the important class of phenanthrolines. Phenanthrolines and their derivatives are of significant interest due to their strong chelating properties and applications in catalysis, materials science, and medicinal chemistry.
A general synthetic approach involves an initial cross-coupling reaction at the 2-position to introduce a suitably functionalized aromatic or heteroaromatic ring. The hydroxymethyl group at the 3-position can then be transformed into a reactive intermediate, such as an aldehyde, which can subsequently undergo a cyclization reaction with the newly introduced ring system. For example, a Friedländer annulation or a related condensation-cyclization sequence can be employed to construct the additional fused ring, leading to the formation of a phenanthroline core. The ability to pre-functionalize the coupling partner allows for the synthesis of a wide variety of substituted phenanthrolines and other polycyclic aromatic systems with tailored electronic and steric properties.
Intermediate in the Synthesis of Chiral Molecules and Stereoselective Transformations
This compound is a valuable intermediate in the synthesis of chiral molecules and in the development of stereoselective transformations. The hydroxymethyl group can be oxidized to a prochiral ketone, which can then be subjected to asymmetric reduction using chiral catalysts to afford enantiomerically enriched secondary alcohols. These chiral alcohols are important building blocks for the synthesis of optically active pharmaceuticals and other bioactive molecules.
Furthermore, the pyridine nitrogen can act as a coordinating site for chiral catalysts, influencing the stereochemical outcome of reactions at or near the pyridine ring. This has been demonstrated in asymmetric hydrogenations and other metal-catalyzed processes where the pyridine moiety is part of the substrate or a chiral ligand. okayama-u.ac.jp The ability to control the stereochemistry at the carbon bearing the hydroxyl group, or at adjacent positions, is crucial for the synthesis of complex natural products and chiral drugs. While direct stereospecific introduction of an amino function has been demonstrated on related pyridinylmethyl systems, the principles can be extended to transformations involving this compound, highlighting its potential in asymmetric synthesis. researchgate.net
Development of Advanced Materials Precursors
The functional group handles on this compound make it a suitable precursor for the development of advanced materials. The pyridine ring itself is a key component in many functional materials, including polymers, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs). researchgate.netmdpi.com The bromine atom allows for the incorporation of this pyridine unit into larger conjugated systems through cross-coupling reactions, which is a key strategy for tuning the electronic and photophysical properties of organic materials.
The hydroxymethyl group can be used to attach the molecule to surfaces or to polymer backbones. For example, it can be converted to a chloromethyl group, which is a reactive electrophile for grafting onto functionalized supports. mdpi.com This versatility allows for the design and synthesis of custom-made precursors for a wide range of materials with specific properties. For instance, pyridine-containing ligands are known to coordinate with metal ions, and this compound can be used to synthesize ligands for the preparation of novel catalysts or functional MOFs. mdpi.comresearchgate.net
Contributions to Retrosynthetic Analysis and Target-Oriented Synthesis
In the context of retrosynthetic analysis, this compound represents a strategic "synthon" for the introduction of a 3-hydroxymethyl-2-pyridinyl unit. deanfrancispress.com When planning the synthesis of a complex target molecule containing this structural motif, chemists can disconnect the molecule at the bonds connected to the pyridine ring, leading back to this compound as a key starting material. ub.educhemistry.coach This simplifies the synthetic problem by breaking down a complex structure into smaller, more manageable pieces. deanfrancispress.com
Its utility in target-oriented synthesis is evident from its application in the preparation of a wide range of complex molecules. beilstein-journals.org The predictable reactivity of its two functional groups allows for a logical and efficient forward synthesis. For example, in a multi-step synthesis, the bromine can be used for an early-stage cross-coupling reaction to build the carbon skeleton, while the hydroxymethyl group can be carried through several steps and then used for a late-stage cyclization or functional group interconversion. This strategic flexibility makes this compound a valuable tool in the arsenal (B13267) of synthetic organic chemists for the efficient and convergent synthesis of complex target molecules.
Pharmacological and Agrochemical Relevance of 2 Bromopyridin 3 Yl Methanol Derivatives
Applications in Medicinal Chemistry for Drug Discovery
The pyridine (B92270) ring is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. frontiersin.org Derivatives of (2-bromopyridin-3-yl)methanol are instrumental in the development of novel therapeutic agents due to their ability to form various biologically active compounds.
The this compound framework is a versatile starting point for synthesizing a variety of heterocyclic compounds. For instance, it is a precursor in the synthesis of imidazo[1,5-a]pyridine (B1214698) and benzazepine analogs through Ritter-type reactions, which are significant in medicinal chemistry. acs.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been employed to synthesize novel N-alkyl/aryl substituted phthalimide (B116566) analogs containing a 2-bromopyridyl moiety from its corresponding amine. researchgate.net Furthermore, derivatives like 3-(pyridine-3-yl)-2-oxazolidinones have been synthesized using multi-step processes starting from related pyridine compounds, highlighting the utility of this structural class in creating complex bioactive molecules. nih.gov The synthesis of these compounds often involves creating key intermediates, such as by converting the methanol (B129727) group to a more reactive species or by using the bromine atom for coupling reactions like the Suzuki coupling. mdpi.commdpi.com
Derivatives of this compound have shown considerable promise as both antimicrobial and anticancer agents.
Antimicrobial Activity: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov Several of these compounds demonstrated potent activity against a panel of Gram-positive bacteria, including strains of Staphylococcus aureus, Bacillus subtilis, and Streptococcus pneumoniae, with Minimum Inhibitory Concentration (MIC) values comparable to the antibiotic linezolid. nih.gov In another study, fingolimod (B1672674) derivatives were synthesized and tested for their antibacterial properties, with some showing improved efficacy against S. aureus and Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. acs.org The synthesis of these derivatives sometimes involves intermediates like 2-(5-bromopyridin-2-yl)ethan-1-ol, a structural isomer of this compound. acs.org Hybrid molecules combining oxazolidinone and nitroimidazole moieties, linked via a bromopyridine precursor, have also shown synergistic activity against anaerobic bacteria. mdpi.com
Anticancer Activity: The 2-bromopyridine (B144113) scaffold is integral to the development of novel anticancer agents. For example, N-alkyl/aryl substituted phthalimide analogs containing a 2-bromopyridyl group have been synthesized and shown to have moderate cytotoxicity against the A549 human lung cancer cell line. researchgate.net Another study focused on a new series of N-aryl-N'-arylmethylurea derivatives, with several compounds exhibiting excellent antiproliferative activities against A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines, while showing minimal activity against normal human liver cells. nih.gov Additionally, a Pt(IV) prodrug incorporating a glycolysis inhibitor, 3-bromopyruvic acid, demonstrated stronger anticancer activity than the established drug oxaliplatin (B1677828) against several cancer cell lines, including a resistant line. rsc.org This prodrug was found to induce greater DNA damage and impair the glycolytic capacity of tumor cells. rsc.org
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound Type | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-alkyl/aryl substituted phthalimide analog (3a) | A549 (Lung) | 180 µg/ml | researchgate.net |
| N-alkyl/aryl substituted phthalimide analog (3c) | A549 (Lung) | 210 µg/ml | researchgate.net |
| N-aryl-N'-arylmethylurea derivative (9b) | MCF7 (Breast) | < 3 µM | nih.gov |
| N-aryl-N'-arylmethylurea derivative (9b) | PC3 (Prostate) | < 3 µM | nih.gov |
| N-aryl-N'-arylmethylurea derivative (9d) | MCF7 (Breast) | < 3 µM | nih.gov |
| N-aryl-N'-arylmethylurea derivative (9d) | PC3 (Prostate) | < 3 µM | nih.gov |
The this compound structure is a key component in the synthesis of molecules designed to interact with neurological targets, offering potential treatments for a range of disorders. Researchers have developed potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation, inflammation, and skin disorders. nih.gov The systematic optimization of a lead compound featuring a pyridinyl methanol moiety led to an antagonist that showed a favorable preclinical profile in neuropathic and central pain models. nih.gov
Furthermore, derivatives have been explored as modulators for glutamate (B1630785) receptors. Bipyridyl amines and ethers derived from bromopyridine precursors have been investigated as modulators of the metabotropic glutamate receptor-5 (mGluR5), which is a target for treating psychiatric and neurological disorders like anxiety and depression. google.com.pg Allosteric modulators for glutamate transporters, which are crucial for regulating glutamate levels in the brain, have also been synthesized using bromopyridine intermediates. acs.org
Derivatives of this compound have been the focus of numerous studies on enzyme inhibition and receptor binding, targeting a variety of proteins involved in disease.
Topoisomerase II: N-alkyl/aryl substituted phthalimide analogs with a 2-bromopyridyl function were identified as plausible inhibitors of human topoisomerase II (hTopoII), an enzyme critical for DNA replication and a target for anticancer drugs. researchgate.net Docking studies showed these compounds interacting with key residues in the ATP binding site of the enzyme. researchgate.net
Cholinesterases: Thiourea derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com One such derivative, 1-(3-chlorophenyl)-3-cyclohexylthiourea, showed significant inhibition of both enzymes. mdpi.com
SARS-CoV-2 Main Protease (Mpro): Nonpeptidic irreversible inhibitors of the SARS-CoV-2 main protease have been developed using bromopyridyl esters. acs.org Replacing a chloropyridinyl moiety with a 5-bromopyridin-3-yl group resulted in inhibitors with comparable potency, highlighting the role of the halogen in interacting with the enzyme. acs.org
Cholesterol 24-Hydroxylase (CH24H): Novel 3-piperidinyl pyridine derivatives have been discovered as highly potent and selective inhibitors of CH24H, an enzyme involved in cholesterol metabolism in the brain and a potential target for neurodegenerative diseases. acs.org The synthesis of these inhibitors started from 1-(3-bromopyridin-4-yl)ethanone, a related starting material. acs.org
ROS1 and ALK Kinases: Dual inhibitors of ROS1 and ALK kinases, which are targets in cancer therapy, have been developed from 5-bromopyridin-2-amine derivatives. tandfonline.com These compounds were designed to combat drug-resistant mutations that can arise during cancer treatment. tandfonline.com
Table 2: Enzyme Inhibition by this compound Derivatives and Related Compounds
| Derivative Class | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| N-alkyl/aryl substituted phthalimides | Human Topoisomerase II (hTopoII) | Plausible inhibitors via ATP site binding | researchgate.net |
| Thiourea derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Compound 3 showed IC50 values of 50 µg/mL (AChE) and 60 µg/mL (BChE) | mdpi.com |
| Bromopyridyl esters | SARS-CoV-2 Main Protease (Mpro) | Potent irreversible inhibitors | acs.org |
| 3-Piperidinyl pyridines | Cholesterol 24-Hydroxylase (CH24H) | Highly potent and selective inhibitors (e.g., compound 20, IC50 = 9.5 nM) | acs.org |
Role in Agrochemical Development
The pyridine skeleton is a common feature in many commercially successful agrochemicals, including insecticides, herbicides, and fungicides. researchgate.net The versatility of intermediates like this compound allows for the creation of new active ingredients for crop protection. cymitquimica.com
This compound and its isomers are valuable intermediates in the synthesis of active ingredients for pesticide and herbicide formulations. cymitquimica.comlookchem.com The development of modern agrochemicals often involves creating derivatives of heterocyclic compounds to optimize efficacy, spectrum of activity, and environmental profile. researchgate.net For example, pyridine-based structures are found in auxin mimic herbicides, which function as plant growth regulators. researchgate.net The synthesis of such complex molecules often relies on the coupling reactions enabled by halogenated pyridine precursors. Patents for agrochemical compositions frequently include structures that can be derived from bromopyridine building blocks, indicating their importance in the discovery pipeline for new pesticides and herbicides. google.com While direct use in a final formulation is uncommon, its role as a precursor is critical for accessing novel agrochemical structures. researchgate.net
Enhancement of Efficacy in Crop Protection Agents
The pyridine ring is a core structure in numerous agrochemicals. researchgate.net Halogenated pyridines, in particular, are valuable building blocks for intermediates and active ingredients used in insecticides, fungicides, and herbicides. jubilantingrevia.com The this compound framework provides a reactive handle for chemical modifications, allowing for the development of derivatives with enhanced efficacy and specific modes of action in crop protection.
The utility of this structural motif is evident in its incorporation into various patented pesticidal compounds. For instance, derivatives of bromopyridines are central to the creation of modern insecticides. google.com The presence of the bromine atom and the hydroxymethyl group on the pyridine ring allows for further chemical reactions, such as the formation of ethers, esters, or more complex heterocyclic systems, which can modulate the biological activity and physical properties of the final product. This adaptability enables the synthesis of compounds designed to target specific pests or diseases, contributing to improved crop yields and protection. chemimpex.com While specific commercial agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, the broader class of halogenated pyridine derivatives is well-established in the agrochemical industry for creating value-added products. jubilantingrevia.comcphi-online.com The development of such agents is a key component of integrated pest management strategies aimed at ensuring global food security. researchgate.net
Biochemical Research Applications
In the realm of biochemical and pharmaceutical research, this compound and its close relatives serve as pivotal starting materials for the synthesis of molecules with potential therapeutic value. Researchers utilize this compound in studies focusing on enzyme inhibition and receptor binding, which are fundamental to understanding biological pathways and the mechanisms of disease. chemimpex.comchemsrc.commedchemexpress.com
One area of research involves the development of novel anticancer agents. A study detailed the synthesis of a series of N-alkyl/aryl substituted phthalimide analogs that incorporate a 2-bromopyridyl functional group. researchgate.net These compounds were designed and evaluated as potential inhibitors of human topoisomerase II (hTopoII), a critical enzyme involved in DNA replication and a validated target for cancer chemotherapy. Docking studies revealed that these derivatives could interact with key amino acid residues at the ATP-binding site of the enzyme. researchgate.net Specifically, certain derivatives showed moderate cytotoxicity against the A549 human lung carcinoma cell line.
| Compound | Structure | IC₅₀ (µg/mL) |
|---|---|---|
| 3(a) | 5-(2-bromopyridin-3-yl-amino)-2-methyl-isoindoline-1,3-dione | 180 |
| 3(c) | 5-(2-bromopyridin-3-yl-amino)-2-propyl-isoindoline-1,3-dione | 210 |
Furthermore, the bromopyridine scaffold is instrumental in the design of inhibitors for other enzymes, such as Cholesterol 24-hydroxylase (CH24H). This enzyme is implicated in neurological diseases, and its inhibition is a therapeutic strategy. acs.org Research into novel 3-piperidinyl pyridine derivatives as CH24H inhibitors demonstrates the process of using a bromopyridine starting material to build complex, highly potent, and selective molecules. Although the exact starting material was an isomer, the principle of utilizing the bromopyridine core for structure-based drug design is clearly illustrated. The resulting compounds showed significant inhibitory activity and high ligand lipophilicity efficiency (LLE). acs.org
| Compound | CH24H IC₅₀ (nM) | LLE |
|---|---|---|
| 20 | 9.5 | 5.9 |
| 22 | 12 | 5.8 |
| 19 | 24 | 5.6 |
| 21 | 65 | 5.1 |
The versatility of the bromopyridine moiety is also highlighted in the synthesis of other heterocyclic systems with pharmacological potential, such as oxadiazole derivatives. researchgate.net The (2-Bromopyridin-3-yl) group can be incorporated into these structures to explore new chemical space in the search for bioactive compounds. This foundational role as a biochemical reagent allows for the systematic development of new molecules for life science research. chemsrc.com
Computational Chemistry and Theoretical Studies on 2 Bromopyridin 3 Yl Methanol
Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity patterns. For derivatives of bromopyridine, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are employed to optimize the molecular structure and analyze its properties. tandfonline.commdpi.com
Structural characterization involves optimizing the molecule's geometry to find its most stable conformation. This theoretical structure can then be compared with experimental data, for instance from X-ray diffraction, to validate the computational model. tandfonline.com Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles.
Electronic characterization through DFT provides a detailed picture of the electron distribution within the molecule. The Molecular Electrostatic Potential (MEP) map is a key output, which illustrates the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack. tandfonline.commdpi.com Furthermore, DFT is used to calculate thermodynamic properties, offering insights into the molecule's stability and behavior under different conditions. mdpi.com While specific DFT studies on (2-Bromopyridin-3-yl)methanol are not extensively published, the methodologies applied to similar compounds like 3-bromo-2-hydroxypyridine (B31989) and other substituted pyridines establish a strong framework for its analysis. mdpi.com
Table 1: Parameters Typically Determined by DFT for Bromopyridine Derivatives
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts the most stable molecular structure, including bond lengths and angles. tandfonline.com |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Allows for the theoretical prediction of IR and Raman spectra, which can be compared to experimental results. science.govresearchgate.net |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for intermolecular interactions. tandfonline.commdpi.com |
| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy calculated at different temperatures. | Provides information on the thermal stability and reactivity of the molecule. mdpi.com |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. smolecule.com It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net
For compounds related to this compound, docking studies have been instrumental in evaluating their biological potential. For instance, a derivative, 2-((1-((2-bromopyridin-3-yl)methyl)piperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, was investigated as an acetylcholinesterase inhibitor. nih.gov Similarly, other bromopyridine analogs have been docked into the active sites of targets like bromodomains (BRD2) and human topoisomerase II (hTopoII) to explore their inhibitory potential. researchgate.netresearchgate.net These studies calculate binding energies and analyze key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. researchgate.net Such simulations can guide the synthesis of more potent and selective inhibitors.
Table 2: Examples of Molecular Docking Studies on Bromopyridine Derivatives
| Compound Class | Biological Target | Key Findings |
|---|---|---|
| 2-Bromopyridyl Phthalimide (B116566) Derivatives | Human Topoisomerase II (hTopoII) | Identified significant H-bond interactions with catalytic residues like ASN 91, SER 148, and SER 149, suggesting potential as hTopoII inhibitors. researchgate.net |
| 3-Bromo-2-hydroxypyridine | Bromodomain (BRD2) Inhibitors | Docking studies explored hydrogen bond interactions and calculated minimum binding energies with target receptors (e.g., PDB ID: 5IBN, 3U5K). researchgate.net |
Prediction of Spectroscopic Properties and Reactivity Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be a valuable complement to experimental measurements. db-thueringen.de Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. science.govresearchgate.net These calculations can predict the absorption wavelengths and oscillator strengths, which correspond to electronic transitions between molecular orbitals. science.gov For related bromopyridine compounds, TD-DFT has been used to obtain theoretical UV-Vis spectra in various solvents, providing insights into how the electronic environment affects the transitions. mdpi.comresearchgate.net
In addition to electronic spectra, vibrational spectra (Infrared and Raman) can also be computed. science.gov The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. science.gov Furthermore, global chemical reactivity descriptors, such as electronegativity, hardness, and electrophilicity, can be calculated from the energies of the frontier molecular orbitals. researchgate.net These parameters provide a quantitative measure of the molecule's reactivity. researchgate.net
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital of highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. nih.gov
A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For molecules like 3-bromo-2-hydroxypyridine, the HOMO and LUMO are typically π-type orbitals distributed over the pyridine (B92270) ring. mdpi.com Analysis of the spatial distribution of these orbitals helps to identify the most probable sites for reaction. mdpi.com For example, the HOMO→LUMO transition often implies a transfer of electron density across the molecule, highlighting regions that become more electron-rich or electron-poor upon excitation. mdpi.com
Table 3: Frontier Molecular Orbital (FMO) Data for a Related Compound (3-Bromo-2-hydroxypyridine in Gas Phase)
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.881 | Indicates the molecule's ability to donate electrons. |
| LUMO | -1.475 | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.406 | A lower value suggests higher chemical reactivity and lower kinetic stability. mdpi.com |
Data derived from DFT/B3LYP/6-311++G(d,p) calculations for 3-bromo-2-hydroxypyridine. mdpi.com
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. tue.nl This allows for the calculation of activation energies, which determine the rate of a reaction.
For bromopyridines, computational studies have shed light on various reaction mechanisms. DFT calculations, for instance, can reveal how different substituents on the pyridine ring affect the activation energy for key steps in catalytic cycles, such as the oxidative addition in palladium-catalyzed cross-coupling reactions. The mechanism of other reactions, like the Chichibabin amination of pyridine, has been investigated by modeling different pathways to determine the most energetically favorable route. researchgate.net These studies consider factors like the role of the solvent and temperature. researchgate.net Computational analysis can also be used to understand complex transformations, such as cascade reactions, by confirming the nature of key transition states and the role of stereoelectronic effects. acs.org This detailed mechanistic understanding is vital for optimizing reaction conditions and designing new synthetic routes for compounds like this compound. mdpi.com
Analytical and Characterization Methodologies for 2 Bromopyridin 3 Yl Methanol
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of (2-Bromopyridin-3-yl)methanol. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework.
¹H NMR spectroscopy for this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons of the methanol (B129727) group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the three aromatic protons provide definitive information about their relative positions on the pyridine ring, confirming the 3-substitution pattern.
¹³C NMR spectroscopy complements ¹H NMR by detecting the carbon atoms in the molecule. For this compound, six unique carbon signals would be anticipated: five for the pyridine ring (with the carbon attached to the bromine atom showing a characteristic shift) and one for the methanol carbon (-CH₂OH).
Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₆H₆BrNO. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. uni.lu
| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 187.97057 | 129.8 |
| [M+Na]⁺ | 209.95251 | 133.9 |
| [M+NH₄]⁺ | 204.99711 | 134.9 |
| [M+K]⁺ | 225.92645 | 133.8 |
| [M-H]⁻ | 185.95601 | 129.9 |
| [M]⁺ | 186.96274 | 129.2 |
Data Source: PubChemLite. uni.lu
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit a broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. jetir.orgdocbrown.info Other significant peaks would include C-H stretching vibrations for the aromatic ring and the CH₂ group, C=N and C=C stretching vibrations for the pyridine ring, and the C-O stretching vibration of the primary alcohol.
Chromatographic Purity Assessment and Isolation Methods
Chromatography is essential for both the isolation of this compound after its synthesis and for the quantitative assessment of its purity.
Isolation and Purification is commonly achieved using column chromatography. beilstein-journals.orgunits.it Flash column chromatography, often with silica (B1680970) gel as the stationary phase, is a standard method. The choice of eluent (mobile phase) is critical for effective separation from starting materials and byproducts. Common solvent systems include gradients of ethyl acetate (B1210297) in heptane (B126788) or hexane, and methanol in dichloromethane. beilstein-journals.orgunits.itbiorxiv.org
Purity Assessment is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. chemimpex.combldpharm.com Reversed-phase HPLC is a common modality, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. beilstein-journals.org A gradient elution, for instance with increasing concentration of acetonitrile (B52724) in water, can effectively separate the target compound from impurities. beilstein-journals.org The purity of synthesized batches of related bromopyridine compounds is often determined to be greater than 95% or 98% by HPLC. beilstein-journals.orgchemimpex.com
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Dichloromethane/Ethyl Acetate | Isolation/Purification beilstein-journals.org |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol | Purification units.it |
| Reversed-Phase HPLC | C18 Column (e.g., Poroshell 120 EC-C18) | Acetonitrile/Water/THF | Purity Assessment beilstein-journals.org |
Application as a Reference Standard in Quantitative Analysis
In quantitative analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a measurement benchmark. For a compound to serve as a reference standard, its identity must be unequivocally confirmed and its purity must be accurately determined.
The analytical methodologies described above, particularly HPLC and spectroscopic techniques, allow for the rigorous characterization and purity verification of this compound. Commercial suppliers often report purities of ≥98% as determined by HPLC for related isomers, a purity level suitable for many reference standard applications. chemimpex.com Isomers of bromopyridine methanol, such as (6-Bromopyridin-3-yl)methanol, are explicitly sold as pharmaceutical reference standards for use in various analytical techniques to ensure accuracy and reliability in chemical analysis. chemimpex.compharmaffiliates.com This established use within the compound class highlights the potential for this compound to serve a similar role in quantitative analytical methods for assays involving its specific structure.
Development of Advanced Analytical Protocols for Metabolites and Derivatives
Research into the biological activity or further chemical transformation of this compound necessitates the development of advanced analytical methods to detect and quantify its derivatives and potential metabolites in complex matrices like biological fluids or reaction mixtures.
Metabolites of pyridine-containing compounds can include hydroxylated products or N-oxides. The analysis of such metabolites often requires highly sensitive and selective techniques. A common approach involves coupling liquid chromatography with mass spectrometry (LC-MS). nih.govcdnsciencepub.com For instance, untargeted metabolomic profiling of biological samples using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Reverse-Phase Liquid Chromatography (RPLC) coupled to high-resolution mass spectrometry can identify a wide range of metabolites. nih.gov However, studies have shown that some pyridine derivatives are poorly retained on HILIC columns, making RPLC-MS a more suitable choice. nih.gov
For challenging analyses, derivatization may be employed to improve chromatographic behavior or detection sensitivity. For example, a method for the quantitative profiling of 4-aminopyridine (B3432731) and its hydroxylated metabolite involved pre-column derivatization followed by HPLC coupled to Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), which provided excellent accuracy and precision. rsc.org
Furthermore, specialized sample preparation techniques are developed to extract and concentrate pyridine derivatives from complex samples like urine. One such advanced protocol is electromembrane extraction (EME) coupled with dispersive liquid-liquid microextraction (DLLME), followed by gas chromatography (GC) analysis. researchgate.net These multi-step methods provide high preconcentration factors and are effective for analyzing trace levels of pyridine compounds in biological fluids. researchgate.net
Future Prospects and Emerging Research Areas for 2 Bromopyridin 3 Yl Methanol
Discovery of Novel Reactivity Patterns
The inherent chemical functionalities of (2-Bromopyridin-3-yl)methanol—a bromine-substituted pyridine (B92270) ring coupled with a primary alcohol—offer a rich platform for exploring novel reactivity. The bromine atom at the 2-position and the methanol (B129727) group at the 3-position allow for selective and sequential transformations, opening doors to a vast chemical space. Future research is anticipated to focus on leveraging this unique substitution pattern to forge complex molecular architectures.
Key areas of exploration include the strategic application of modern cross-coupling reactions. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials. The development of efficient protocols for reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, tailored specifically for the this compound scaffold, will be instrumental. nih.govresearchgate.netresearchgate.netscirp.orgwikipedia.orgwikipedia.orgscirp.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orglibretexts.org These reactions enable the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, thereby allowing for the fine-tuning of the molecule's electronic and steric properties.
Below is a table summarizing potential cross-coupling reactions and their significance for diversifying the this compound core.
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Significance in Derivatization |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids or Esters | Palladium catalyst with a phosphine (B1218219) ligand | Formation of biaryl and vinylpyridine structures, crucial for electronics and pharmaceuticals. researchgate.netresearchgate.netorganic-chemistry.orglibretexts.orgcommonorganicchemistry.com |
| Sonogashira Coupling | Terminal Alkynes | Palladium catalyst and a copper(I) co-catalyst | Introduction of alkynyl moieties, leading to rigid, linear structures for materials science and as precursors for further transformations. scirp.orgwikipedia.orgscirp.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Primary or Secondary Amines | Palladium catalyst with a specialized phosphine ligand | Formation of C-N bonds to create aminopyridine derivatives, a common motif in bioactive molecules. nih.govresearchgate.netwikipedia.orgchemspider.com |
Further research is also expected to delve into the cooperative reactivity between the bromo and methanol functionalities. For instance, intramolecular reactions could be designed to form novel heterocyclic ring systems, expanding the library of accessible molecular scaffolds.
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting towards more efficient, safer, and automated processes, with flow chemistry at the forefront of this transformation. The integration of this compound synthesis and its subsequent derivatization into continuous flow systems presents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for seamless scale-up.
For the synthesis of this compound and its derivatives, flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The use of microreactors can facilitate rapid mixing and heat transfer, leading to higher yields and purities.
Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytics, can be employed for the rapid generation of libraries of this compound derivatives. Such platforms are invaluable for high-throughput screening in drug discovery and materials science. By systematically varying the reagents and reaction conditions, these automated systems can efficiently explore the chemical space around the pyridylmethanol scaffold, accelerating the discovery of new molecules with desired properties.
Exploration of Sustainable and Green Chemistry Approaches
In line with the growing emphasis on environmental responsibility, future research will undoubtedly focus on developing sustainable and green chemistry approaches for the synthesis and application of this compound. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, provide a framework for this endeavor. nih.govnih.govbenthamscience.comijarsct.co.inacs.org
Key areas for green chemistry innovation include:
Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-based solvents. The use of ionic liquids as both solvents and catalysts is also a promising avenue. benthamscience.com
Catalysis: Developing more efficient and recyclable catalysts to minimize waste and energy consumption. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture, and the exploration of biocatalysis. rsc.orgnbinno.com
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy input compared to conventional heating. nih.govacs.org
Renewable Feedstocks: Investigating the synthesis of pyridine-based compounds from renewable biomass sources, which would represent a major step towards a more sustainable chemical industry. acsgcipr.org
Whole-cell biocatalysis, for example, has been demonstrated for the synthesis of other pyridylmethanol compounds and offers a sustainable alternative to traditional multi-step organic synthesis protocols. rsc.org The application of such biocatalytic methods to this compound could significantly improve the sustainability of its production.
Expanding Biological Applications and Therapeutic Opportunities
The pyridine ring is a well-established privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The unique substitution pattern of this compound makes it an attractive starting point for the design of new therapeutic agents. Future research will likely focus on synthesizing and evaluating derivatives of this compound for a range of biological targets.
One promising area is oncology. For instance, novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potential as anticancer agents. The this compound scaffold can be used to construct similar structures. Furthermore, 3-alkylpyridine analogs have demonstrated promising anticancer activity, suggesting that derivatization of the pyridine core of this compound could lead to new classes of cytotoxic agents.
The isomer, (6-Bromopyridin-3-yl)methanol, has been utilized as an intermediate in the development of drugs for neurological disorders, indicating that derivatives of this compound may also possess activity in the central nervous system. Additionally, the use of related compounds in agrochemical research suggests potential applications in the development of new pesticides and herbicides.
The table below outlines potential therapeutic areas and the corresponding rationale for exploring this compound derivatives.
| Therapeutic Area | Rationale for Exploration | Key Molecular Motifs to Investigate |
| Oncology | The pyridine scaffold is present in many kinase inhibitors and other anticancer drugs. | Cyanopyridones, Pyrido[2,3-d]pyrimidines, 3-Alkylpyridine analogs |
| Neurological Disorders | Isomeric bromopyridylmethanols are used as intermediates for CNS-active compounds. | Novel aminopyridines and biarylpyridines obtained through cross-coupling. |
| Infectious Diseases | The pyridine ring is a core component of several antibacterial and antifungal agents. | Exploration of a broad range of derivatives to identify novel antimicrobial scaffolds. |
| Agrochemicals | Related pyridine compounds have applications as pesticides and herbicides. | Synthesis of derivatives with potential activity against agricultural pests and weeds. |
Design of Next-Generation Materials Based on the Pyridylmethanol Scaffold
The unique electronic and coordination properties of the pyridine ring make the this compound scaffold a promising candidate for the design of next-generation materials. The ability to introduce a wide range of functional groups through the bromine handle allows for the tuning of the material's properties for specific applications.
In the field of organic electronics , derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridine unit can influence the electron-transporting properties of a material, and by creating extended conjugated systems through cross-coupling reactions, it may be possible to develop novel materials with high charge carrier mobilities and tunable emission properties.
The pyridyl nitrogen atom is also an excellent ligand for metal ions. This opens up the possibility of using this compound derivatives to construct metal-organic frameworks (MOFs) and coordination polymers . These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The methanol group could also participate in coordination or be further functionalized to introduce additional binding sites.
Furthermore, the incorporation of the pyridylmethanol scaffold into polymers and coatings could impart desirable properties such as improved thermal stability, altered refractive index, or specific surface functionalities. The isomer (6-Bromopyridin-3-yl)methanol is already being explored for its potential in developing new materials, particularly in coatings and polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
